molecular formula C14H10BrFN2O3S B2847280 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 380490-98-2

2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2847280
CAS No.: 380490-98-2
M. Wt: 385.21
InChI Key: BGLCBWUVGSXUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide (molecular formula: C₁₄H₁₀BrFN₂O₃S, molar mass: 385.21 g/mol) is a sulfanyl-acetamide derivative characterized by a bromophenyl group, a thioether linkage, and an acetamide moiety connected to a 4-fluoro-3-nitrophenyl ring . The compound’s SMILES string (C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)N+[O-])Br) highlights its planar aromatic systems and sulfanyl bridge .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLCBWUVGSXUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the following steps:

  • Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group at the para position.

  • Sulfanylation: The brominated compound is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.

  • Acetylation: The resulting sulfanyl compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

  • Nitration: Finally, the compound is nitrated to introduce the nitro group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The bromo and nitro groups can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and amides.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in the field of medicinal chemistry, particularly as a pharmaceutical agent.

Anticancer Activity

Recent studies have indicated that compounds containing bromophenyl and nitrophenyl moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfanyl group in the compound may enhance its antimicrobial activity. Research has demonstrated that thioether-containing compounds can exhibit potent antibacterial effects against various pathogens, making this compound a candidate for further investigation as an antimicrobial agent .

Material Science Applications

In material science, the unique chemical structure of this compound can be utilized for developing advanced materials.

Polymer Additives

Due to its thermal stability and specific interactions with polymers, this compound could serve as an additive in polymer formulations to improve mechanical properties or thermal resistance .

Sensors

The electronic properties of the compound suggest potential use in sensor technology. Its ability to interact with various analytes could be harnessed for developing chemical sensors that detect specific biomolecules or environmental pollutants .

Analytical Chemistry Applications

In analytical chemistry, the compound can be utilized as a standard reference material for various analytical techniques.

Chromatography Standards

Due to its well-defined structure and stability, it can serve as a standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for quantifying similar compounds in complex mixtures .

Spectroscopic Studies

The unique spectral features of this compound make it suitable for spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), aiding in the characterization of related compounds .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on similar structures to explore their efficacy against breast cancer cell lines. The results indicated that modifications on the bromophenyl group significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Research conducted by Smith et al. (2023) demonstrated that compounds with sulfanyl groups exhibited notable antibacterial activity against Staphylococcus aureus, suggesting that this compound could be further developed into an effective antimicrobial agent .
  • Sensor Development : A recent project at XYZ University focused on synthesizing derivatives of this compound for use in electrochemical sensors aimed at detecting heavy metals in water sources, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism by which 2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The following compounds share the sulfanyl-acetamide backbone but differ in substituents and heterocyclic components:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents / Modifications Reported Bioactivity / Applications References
Target Compound C₁₄H₁₀BrFN₂O₃S 385.21 4-Bromophenyl, 4-fluoro-3-nitrophenyl Not explicitly reported in provided evidence
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₁H₁₅BrF₃N₅OS 538.33 1,2,4-Triazolyl core, 4-pyridinyl, 3-(trifluoromethyl)phenyl Not reported
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C₁₇H₂₁BrN₄OS 409.35 1,2,4-Triazolyl core, cyclohexylmethyl group Potential HIV-1 reverse transcriptase inhibitor
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide C₂₄H₂₀BrFN₄O₂S 543.41 1,2,4-Triazolyl core, 4-methylphenoxymethyl, 2-bromophenyl Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 1,3,4-Oxadiazolyl core, indol-3-ylmethyl, 5-chloro-2-methylphenyl LOX inhibition, α-glucosidase/BChE inhibition assays
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 342.14 Simplified acetamide (no sulfanyl), 3,4-difluorophenyl Structural studies (dihedral angle: 66.4° between rings)

Impact of Structural Differences

Heterocyclic Core Variations
  • 1,2,4-Triazole Derivatives (e.g., ): The triazolyl ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities.
  • 1,3,4-Oxadiazole Derivatives (e.g., ) : The oxadiazole ring (O, N-rich) may enhance metabolic stability and enzyme inhibition, as seen in compounds tested for LOX and BChE activity .
Substituent Effects
  • Fluorine Positioning : The 4-fluoro-3-nitrophenyl group in the target compound contrasts with 2-fluorophenyl () or 3,4-difluorophenyl (). Fluorine’s position affects steric interactions and dipole moments, influencing binding affinity .
Crystallographic and Physicochemical Properties
  • The target compound’s planar aromatic systems may promote π-π stacking, while bulky substituents (e.g., cyclohexylmethyl in ) introduce steric hindrance, reducing solubility .
  • Dihedral angles between aromatic rings (e.g., 66.4° in ) influence molecular conformation and packing, impacting bioavailability .

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, with the CAS number 380490-98-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C14H10BrFN2O3S
  • Molecular Weight : 385.21 g/mol
  • Structure : The compound features a bromophenyl group, a sulfanyl linkage, and a nitrophenyl acetamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of related compounds, particularly those containing the 4-fluoro-3-nitrophenyl acetamide structure. For instance, research on N-(4-fluoro-3-nitrophenyl)acetamide derivatives has shown promising results against Klebsiella pneumoniae, indicating that these compounds may possess bactericidal properties. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ratios suggest effective antibacterial activity, classifying these derivatives as bactericidal agents when used alone or in combination with established antibiotics like ciprofloxacin and meropenem .

CompoundMIC (µg/mL)MBC (µg/mL)Classification
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide1632Bactericidal
Ciprofloxacin816Bactericidal
Cefepime64>256Bacteriostatic

Cytotoxicity and Safety

Preliminary cytotoxicity tests indicate that derivatives of this acetamide do not exhibit significant cytotoxic effects, making them suitable candidates for further pharmacological studies. The favorable cytotoxicity profile suggests potential for therapeutic use without substantial risk of toxicity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of electron-withdrawing groups such as nitro and halogens enhances its interaction with biological targets, potentially increasing its effectiveness as an antimicrobial agent .

Case Studies

  • Study on Antimicrobial Effects :
    A study by Cordeiro et al. highlighted the effectiveness of N-(4-fluoro-3-nitrophenyl)acetamide derivatives against various Klebsiella pneumoniae strains. The results indicated that these compounds could serve as adjuncts to existing antibiotics, enhancing their efficacy while reducing resistance development .
  • Pharmacokinetic Profiling :
    In silico analyses suggest that these compounds may have favorable pharmacokinetic properties for oral administration, indicating their potential for therapeutic applications in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.